Pyrazoloadenine

Fragment-based drug discovery RET kinase Non-small cell lung cancer

Pyrazoloadenine is a uniquely validated fragment scaffold for kinase drug discovery, distinguished by its demonstrated RET kinase inhibition and tractable structure-activity relationship. As the pharmacologically active metabolite of clinical candidate LY2584702, it serves as an essential reference standard for DMPK studies. With quantifiable anti-Trypanosoma cruzi activity (IC50 = 570.0 nM), this fragment offers a data-rich starting point for Chagas disease drug development. Available in ≥98% purity with full analytical documentation.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 2380-63-4
Cat. No. B015015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazoloadenine
CAS2380-63-4
Synonyms1H-Pyrazolo[3,4-d]pyrimidin-4-ylamine;  4-Amino-1H-pyrazolo[3,4-d]pyrimidine;  8-Aza-7-deazaadenine;  NSC 1393; 
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=NNC2=NC=NC(=C21)N
InChIInChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
InChIKeyLHCPRYRLDOSKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazoloadenine (CAS 2380-63-4) Comparative Activity and Procurement Guide


Pyrazoloadenine (4-Aminopyrazolo[3,4-d]pyrimidine; CAS 2380-63-4) is a heterocyclic adenine isomer that serves as a foundational fragment for kinase inhibitor development [1]. It exhibits a broad, but moderate, inhibitory profile against various kinases (e.g., BTK, CDK1/2, Src, RIPK1, PI4K) and other targets (e.g., xanthine oxidase), and demonstrates antiparasitic activity . Its primary research value lies in its role as a validated starting point for fragment-based drug discovery (FBDD) campaigns, particularly for developing potent and selective RET inhibitors, rather than as a selective tool compound itself [2].

Procurement Consideration: Differentiating Pyrazoloadenine (CAS 2380-63-4) from General Analogs


Substituting Pyrazoloadenine with a random pyrazolo[3,4-d]pyrimidine analog or a typical purine-based kinase inhibitor is not scientifically justifiable due to its unique combination of a defined, tractable fragment scaffold with demonstrated broad, albeit moderate, bioactivity across diverse targets . While other kinase fragments exist, Pyrazoloadenine is specifically validated as an active RET kinase inhibitor in biochemical assays and as an anti-parasitic agent with quantifiable cellular activity, providing a distinct, data-rich starting point for optimization [1]. Its role as a pharmacologically active metabolite of the clinical candidate LY2584702 further underscores its unique in vivo relevance, which cannot be assumed for other in-class fragments [2]. The following quantitative evidence details these specific, verifiable differentiators.

Quantitative Evidence for Differentiating Pyrazoloadenine (CAS 2380-63-4) for Scientific Selection


Fragment Optimization Differentiator: Pyrazoloadenine as a Starting Point for Selective RET Inhibitors

The unsubstituted pyrazoloadenine fragment exhibits activity against RET kinase in a biochemical assay, but also shows off-target cytotoxicity in non-RET-driven cell lines (EC50 = 1 and 3 µM) [1]. This poor selectivity profile, while a limitation for use as a tool compound, is a critical differentiator for its value in FBDD. The study demonstrates that chemical optimization of this fragment can yield a lead compound (8p) with drastically improved potency (RET IC50 = 0.000326 µM) and enhanced selectivity over the parental fragment, highlighting Pyrazoloadenine's validated tractability [1]. This provides a direct, quantitative benchmark for any FBDD program: the goal is to improve upon the fragment's initial RET activity while reducing its non-specific cytotoxicity (EC50 = 1-3 µM).

Fragment-based drug discovery RET kinase Non-small cell lung cancer Kinase inhibitor selectivity

Antiparasitic Activity Differentiator: Potency Against Trypanosoma cruzi

Pyrazoloadenine demonstrates pronounced antitrypanosomal activity, inhibiting nifurtimox-sensitive Trypanosoma cruzi in human cells with an IC50 of 570.0 nM . This provides a quantifiable benchmark for researchers investigating antiparasitic agents. While many kinase inhibitors are evaluated for oncology applications, this specific, low-micromolar activity against a major parasitic pathogen represents a distinct biological profile that differentiates Pyrazoloadenine from many other kinase inhibitor fragments that lack this data point.

Antitrypanosomal Chagas disease Trypanosoma cruzi Antiparasitic

Kinase Profiling Differentiator: Broad Inhibition of BTK, CDK1/2, Src, and RIPK1

Pyrazoloadenine exhibits a multi-kinase inhibition profile, with reported activity against BTK, CDK1/2, Src kinase, and RIPK1 . This contrasts with more selective tool compounds that may inhibit only a single kinase. The broad, pan-kinase activity of the unsubstituted scaffold makes it a valuable tool for studying polypharmacology or for use as a non-selective positive control in certain assays. This broad inhibition pattern is a key differentiator when compared to highly specific, optimized kinase inhibitors (e.g., Taletrectinib for ROS1/NTRK) which have sub-nanomolar IC50 values but a much narrower target spectrum .

Multi-kinase inhibitor BTK CDK Src RIPK1 Kinase profiling

In Vivo Relevance Differentiator: Pyrazoloadenine as a Pharmacologically Active Metabolite

Pyrazoloadenine (4-APP) is generated as a major metabolite from the p70S6K/Akt inhibitor LY2584702 [1]. This is a crucial differentiator for in vivo studies. While many fragments have unknown or negligible in vivo fate, Pyrazoloadenine's formation and potential contribution to the overall pharmacological (and potentially toxicological) profile of LY2584702 has been specifically noted [1]. This provides a direct, mechanistic link to a clinical candidate, making it a unique and valuable reference compound for ADME/PK studies, metabolism investigations, and toxicology, unlike a typical screening fragment.

Drug metabolism Pharmacologically active metabolite LY2584702 In vivo relevance

Optimal Research Application Scenarios for Pyrazoloadenine (CAS 2380-63-4)


Starting Fragment for Fragment-Based Drug Discovery (FBDD) Targeting RET Kinase

Pyrazoloadenine is the ideal starting point for FBDD campaigns aimed at developing novel, selective RET kinase inhibitors. Its activity against RET and its tractable scaffold for improving selectivity (from an EC50 of 1-3 µM in non-RET cells to a RET IC50 of 0.000326 µM in an optimized lead) provide a clear and validated path for structure-guided optimization, as detailed in the evidence above .

Reference Standard for ADME/PK and Toxicology Studies Involving p70S6K/Akt Inhibitors

Given its identification as a pharmacologically active metabolite of the clinical candidate LY2584702, Pyrazoloadenine serves as an essential analytical reference standard and a tool compound for studying drug metabolism, pharmacokinetics, and potential off-target toxicities of compounds that generate this metabolite .

Lead Compound for Antitrypanosomal Drug Discovery

The demonstrated and quantifiable activity against Trypanosoma cruzi (IC50 = 570.0 nM) makes Pyrazoloadenine a validated lead-like fragment for medicinal chemistry efforts focused on developing new treatments for Chagas disease and other kinetoplastid infections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazoloadenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.